molecular formula C13H12N4OS2 B11537425 5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11537425
M. Wt: 304.4 g/mol
InChI Key: BNBSOCAORFNVIN-OVCLIPMQSA-N
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Description

5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound with a molecular formula of C13H12N4OS2. This compound is characterized by its unique structure, which includes a thiazole ring, a hydrazone linkage, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the following steps:

    Formation of the hydrazone linkage: This is achieved by reacting 3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to form the thiazole ring: The hydrazone is then reacted with a suitable thioamide under acidic conditions to form the thiazole ring.

    Introduction of the methylsulfanyl group: This step involves the reaction of the thiazole intermediate with a methylating agent such as methyl iodide in the presence of a base to introduce the methylsulfanyl group.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents such as alkyl halides or acyl chlorides to form substituted thiazole derivatives.

Scientific Research Applications

5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE include:

    5-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    3-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: This compound features a quinoxaline ring instead of a thiazole ring.

    5-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound is structurally very similar but may have different physical and chemical properties due to slight variations in its molecular structure.

These comparisons highlight the uniqueness of 5-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

5-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H12N4OS2/c1-18-10-5-3-4-9(6-10)8-15-16-12-11(7-14)13(19-2)17-20-12/h3-6,8,16H,1-2H3/b15-8+

InChI Key

BNBSOCAORFNVIN-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=C(C(=NS2)SC)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=C(C(=NS2)SC)C#N

Origin of Product

United States

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